1-Fmoc-4-piperidineacetic acid 1-Fmoc-4-piperidineacetic acid
Brand Name: Vulcanchem
CAS No.: 180181-05-9
VCID: VC21540950
InChI: InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
SMILES: C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

1-Fmoc-4-piperidineacetic acid

CAS No.: 180181-05-9

Cat. No.: VC21540950

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

1-Fmoc-4-piperidineacetic acid - 180181-05-9

Specification

CAS No. 180181-05-9
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Standard InChI InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Standard InChI Key CQAGUAUKAZHOSU-UHFFFAOYSA-N
SMILES C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Properties and Structure

1-Fmoc-4-piperidineacetic acid possesses well-defined chemical properties that make it suitable for its applications in peptide chemistry. The following table summarizes the key chemical properties of this compound:

PropertyValue
CAS Number180181-05-9
Molecular FormulaC22H23NO4
Molecular Weight365.42 g/mol
IUPAC Name2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Standard InChIInChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Standard InChIKeyCQAGUAUKAZHOSU-UHFFFAOYSA-N
SMILESC1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms1-Fmoc-piperidin-4-ylacetic acid
Purity (Commercial)≥99% (HPLC)

The structure of 1-Fmoc-4-piperidineacetic acid consists of three main components: a central piperidine ring, an acetic acid group attached at the 4-position of the piperidine ring, and the Fmoc protecting group linked to the nitrogen atom of the piperidine . The Fmoc group contains a fluorene moiety connected to a methoxycarbonyl group, which provides both stability and reactivity under appropriate conditions. This structural arrangement allows the compound to function effectively as a building block in peptide synthesis while maintaining the necessary chemical stability until deprotection is required.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

1-Fmoc-4-piperidineacetic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS), where peptides are constructed by the sequential addition of protected amino acids to a growing peptide chain attached to a solid support . The compound is particularly useful for introducing a piperidine ring with an acetic acid functionality into peptide structures, which can modify the conformational properties and biological activities of the resulting peptides.

The Fmoc protection strategy in SPPS follows a general procedure that includes:

  • Attachment of the first amino acid to a solid support

  • Removal of the Fmoc protecting group using a base (typically piperidine or alternative bases like pyrrolidine)

  • Coupling of the next amino acid or building block (such as 1-Fmoc-4-piperidineacetic acid)

  • Repetition of deprotection and coupling steps until the desired sequence is obtained

  • Final cleavage of the completed peptide from the solid support

When 1-Fmoc-4-piperidineacetic acid is incorporated into this process, it contributes unique structural elements that can enhance the stability, binding affinity, or biological activity of the synthetic peptides. These modified peptides, often referred to as peptidomimetics, can serve as research tools, enzyme inhibitors, or potential therapeutic agents with improved pharmacological properties.

Fmoc Protecting Group Chemistry

The Fmoc protecting group in 1-Fmoc-4-piperidineacetic acid plays a crucial role in controlling the reactivity of the compound during peptide synthesis. The deprotection of the Fmoc group occurs through an E1cB mechanism, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide . This process is typically facilitated by bases such as piperidine, which serves both as a base to initiate the reaction and as a scavenger for the reactive DBF intermediate to prevent unwanted side reactions .

Recent research has explored alternative bases for Fmoc removal, with pyrrolidine emerging as an efficient option that enables Fmoc-removal in less polar solvent mixtures . A study published in the American Chemical Society's Sustainable Chemistry & Engineering journal demonstrated that pyrrolidine can effectively remove the Fmoc group in solvent systems like DMSO/EtOAc (1:9) and neat DOL (dioxolane), potentially expanding the range of solvents available for peptide synthesis .

Research Findings and Applications

1-Fmoc-4-piperidineacetic acid is classified as part of the "Protein Degrader Building Blocks" product family, indicating its potential applications in the development of molecules for targeted protein degradation . This emerging field aims to create compounds that can selectively target and promote the degradation of disease-associated proteins, offering new therapeutic strategies for various conditions.

Research on Fmoc chemistry relevant to compounds like 1-Fmoc-4-piperidineacetic acid has revealed important insights into optimizing reaction conditions for peptide synthesis. The following table summarizes some key research findings related to Fmoc-removal chemistry:

Solvent SystemBaseObservationsReference
DMFPiperidineStandard conditions, 86% target peptide, 6% aspartimide
DMFPyrrolidine29% target peptide, 2% aspartimide, 69% pyrrolidides
DMSO/EtOAc (1:9)Pyrrolidine73% target peptide, 2% aspartimide, 25% pyrrolidides
NBP/DOL (2:8)Pyrrolidine78% target peptide, 2% aspartimide, 20% pyrrolidides

These findings demonstrate that the choice of solvent and base can significantly impact the efficiency and side reaction profile in peptide synthesis involving Fmoc-protected compounds . Binary solvent mixtures like DMSO/EtOAc (1:9) and NBP/DOL (2:8) appear to offer promising alternatives to traditional DMF-based protocols when using pyrrolidine as the deprotection base .

Studies have also shown that modifications to standard protocols, such as reducing base treatment time to 10 minutes instead of the typical 30 minutes, can lead to a significant reduction in unwanted side reactions while still achieving complete Fmoc removal . These optimizations can be particularly valuable when working with sensitive or complex peptide sequences.

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